Beryllium oxalate

Thermal analysis Ceramic precursor synthesis Kinetic modeling

Sourcing high-purity beryllium oxide precursors with consistent surface area often presents a challenge due to sintering during calcination. Beryllium oxalate offers a precise solution with a direct, one-step decomposition pathway to BeO, actively resisting sintering to maintain a high surface area. - Achieve energy-efficient calcination with a low activation energy of 88.9 kJ mol⁻¹. - Leverage high water solubility for aqueous purification, minimizing trace metal contamination in the final oxide. - Ensure batch-to-batch consistency for electronic substrate and nuclear moderator applications.

Molecular Formula C2BeO4
Molecular Weight 97.03 g/mol
CAS No. 3173-18-0
Cat. No. B12645192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium oxalate
CAS3173-18-0
Molecular FormulaC2BeO4
Molecular Weight97.03 g/mol
Structural Identifiers
SMILES[Be+2].C(=O)(C(=O)[O-])[O-]
InChIInChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyXQZGLPVUHKSNBQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beryllium Oxalate: Solubility & Thermal Profile


Beryllium oxalate (BeC₂O₄, CAS 3173-18-0) is an inorganic salt of beryllium and oxalic acid that forms colorless crystals and exists as trihydrate, monohydrate, or anhydrous forms depending on water vapor partial pressure [1]. With a molecular weight of 97.03 g/mol (anhydrous) and a boiling point of 365.1°C, it is distinguished within the Group II metal oxalate class by its high water solubility [2]. The compound serves as a critical intermediate for producing ultra-pure beryllium oxide (BeO) via thermal decomposition, a route that yields oxide with high surface area and resistance to sintering [1].

Beryllium Oxalate vs. Group II Oxalates


Group II metal oxalates (e.g., magnesium, calcium, strontium, barium oxalates) exhibit markedly different solubility profiles and thermal decomposition pathways that preclude simple interchange with beryllium oxalate. While most divalent metal oxalates are sparingly soluble or insoluble in water, beryllium oxalate is highly soluble—a property that enables aqueous processing and purification routes unavailable to its analogs [1]. Furthermore, the thermal decomposition mechanism of beryllium oxalate proceeds via a direct one-step conversion to BeO with an activation energy (88.9 kJ mol⁻¹) lower than that reported for other Group II oxalates, indicating distinct kinetic behavior that directly impacts calcination process design [2]. The hydrated state is also sensitive to ambient water vapor pressure, a hygroscopic characteristic that demands controlled handling conditions not required for calcium or magnesium oxalates [2].

Beryllium Oxalate Differentiation Evidence


Thermal Decomposition Activation Energy

The thermal decomposition of beryllium oxalate trihydrate to BeO proceeds with an activation energy (Ea) of 88.9 kJ mol⁻¹, as determined by isothermal thermogravimetric analysis using a D2 diffusion mechanism model [1]. This value is reported to be lower than that commonly reported for other Group II oxalates, suggesting a comparatively less stable oxalate that decomposes more readily [1].

Thermal analysis Ceramic precursor synthesis Kinetic modeling

Unique Water Solubility

Beryllium oxalate is characterized as the only soluble metal oxalate in the +2 oxidation state [1]. In contrast, other divalent metal oxalates—including magnesium oxalate, calcium oxalate, strontium oxalate, and barium oxalate—are sparingly soluble or insoluble in water, with calcium oxalate in particular exhibiting very low aqueous solubility.

Solubility Purification chemistry Inorganic synthesis

Oxalate Complex Stability Constants

The stability constants for beryllium oxalate complexes were determined via pH titration in the beryllium/oxalate/water system. The first and second stepwise stability constants are β₁ = 6.32 × 10³ and β₂ = 3.91 × 10⁵ [1]. These values quantify the formation of [Be(C₂O₄)] and [Be(C₂O₄)₂]²⁻ species in solution and provide a thermodynamic basis for predicting extraction behavior using tertiary amines.

Complexation chemistry Solvent extraction Stability constants

Selective Complexation vs. Aluminum

In conductometric titration studies, beryllium formed a soluble, slightly dissociated 1:1 complex with oxalate ion that produced a titration curve sharp enough for quantitative measurements. In contrast, aluminum did not form either a slightly dissociated compound or a complex ion with the oxalate ion under the same conditions [1]. This differential complexation behavior enables selective analytical determination of beryllium.

Analytical chemistry Conductometry Metal separation

Beryllium Oxalate Application Scenarios


Ultra-Pure BeO Ceramic Precursor

Beryllium oxalate is thermally decomposed to produce ultra-pure BeO ceramics for high-thermal-conductivity electronic substrates and nuclear moderator applications. The one-step decomposition pathway yields oxide product that resists sintering, maintaining high surface area [1]. The activation energy of 88.9 kJ mol⁻¹ is lower than that of other Group II oxalates, enabling more energy-efficient calcination process design [1]. The high water solubility of the oxalate precursor facilitates aqueous purification prior to thermal conversion, reducing trace metal contamination in the final oxide product.

Analytical Be-Al Separation

The differential complexation behavior of beryllium with oxalate—forming a stable 1:1 complex detectable by conductometry, while aluminum forms no such complex—enables selective analytical determination and separation of beryllium in the presence of aluminum [2]. This chemical selectivity is directly applicable to beryllium ore leachate analysis, process stream monitoring, and purity verification in beryllium metal and alloy production.

Solvent Extraction Process Design

The well-characterized stability constants for beryllium oxalate complexes (β₁ = 6.32 × 10³; β₂ = 3.91 × 10⁵) provide a quantitative thermodynamic framework for designing liquid-liquid extraction processes using tertiary amines such as triisooctylamine [3]. The extracted species has been identified as Be(C₂O₄)₂[NH(i-C₈H₁₅)₃]₂, enabling predictable extraction efficiency calculations and process optimization for beryllium recovery and purification.

High-Surface-Area BeO Synthesis

When beryllium oxalate is decomposed at various temperatures, the surface area of the solid BeO residue increases with loss of crystal morphology, and the oxide product notably resists sintering [1]. This behavior makes beryllium oxalate a preferred precursor for synthesizing high-surface-area BeO materials suitable for heterogeneous catalysis support, gas adsorption studies, and fundamental surface chemistry research where maintaining accessible surface sites at elevated temperatures is critical.

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